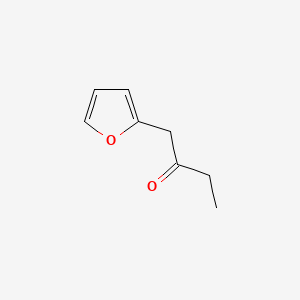

1-(Furan-2-yl)butan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-2-7(9)6-8-4-3-5-10-8/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDGYLKTISAERO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10338043 | |

| Record name | 1-(furan-2-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4208-63-3 | |

| Record name | 1-(2-Furanyl)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4208-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(furan-2-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Furan-2-yl)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(furan-2-yl)butan-2-one, a valuable chemical intermediate in the development of various organic compounds. The primary synthesis route proceeds via the Friedel-Crafts acylation of furan. This document details the reaction mechanism, provides a representative experimental protocol, and presents quantitative data from analogous reactions to inform laboratory practice.

Core Synthesis Reaction: Friedel-Crafts Acylation of Furan

The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of furan. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the furan ring. Due to the electron-rich nature of the furan ring, it readily undergoes acylation, predominantly at the C2 position.[1] The reaction typically employs an acylating agent, such as butanoyl chloride or butanoic anhydride, in the presence of a Lewis acid catalyst.

Reaction Mechanism

The reaction mechanism can be delineated into three key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃) or boron trifluoride (BF₃), reacts with the acylating agent (e.g., butanoyl chloride) to form a highly reactive acylium ion.[1]

-

Electrophilic Attack: The electron-rich furan ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack preferentially occurs at the C2 position, leading to the formation of a resonance-stabilized cationic intermediate known as the sigma complex or arenium ion.[1]

-

Deprotonation and Regeneration of Aromaticity: A weak base, such as the [AlCl₄]⁻ complex, abstracts a proton from the C2 position of the sigma complex. This step restores the aromaticity of the furan ring and yields the final product, this compound, along with the regenerated Lewis acid and a protonated base (e.g., HCl).[1]

Quantitative Data from Analogous Furan Acylation Reactions

| Acylating Agent | Catalyst | Furan to Acylating Agent Molar Ratio | Catalyst to Furan Weight Ratio | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity to 2-Acylfuran (%) | Reference |

| Acetic Anhydride | H-beta Zeolite | 1:5 | 0.464 | 60 | 1.5 | - | ~100 | [2] |

| Acetic Anhydride | H-beta Zeolite | 1:4.99 | 0.42 | 67 | 2 | - | ~100 | [2] |

| Acetic Anhydride | 20% w/w Cr₀.₆₆-DTP/K-10 | - | 0.096 | Optimized | - | 88 | 100 | |

| Acetic Anhydride | Phosphoric Acid | 1:1.2 | - | 70 | 5 | - | - | [3] |

| Benzoic Anhydride | Boron Trifluoride-Acetic Acid Complex | 3:0.44 | - | 32 | 2 | - | - | [4] |

| Benzoyl Chloride | Boron Trifluoride-Ethyl Etherate | 3:0.5 | - | 38 | 2 | - | - | [4] |

Experimental Protocols

A specific, peer-reviewed experimental protocol for the synthesis of this compound via Friedel-Crafts acylation was not found in the surveyed literature. However, based on established procedures for the acylation of furan and other aromatic compounds, a representative protocol is provided below. Note: This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Representative Protocol: Friedel-Crafts Acylation of Furan with Butanoyl Chloride

Materials:

-

Furan

-

Butanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Equipment:

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to 0°C in an ice bath.

-

Addition of Acylating Agent: Dissolve butanoyl chloride in anhydrous dichloromethane and add it to the addition funnel. Add the butanoyl chloride solution dropwise to the stirred suspension of aluminum chloride over a period of 10-15 minutes, maintaining the temperature at 0°C.

-

Addition of Furan: After the addition of butanoyl chloride is complete, dissolve furan in anhydrous dichloromethane and add it to the addition funnel. Add the furan solution dropwise to the reaction mixture over a period of 15-20 minutes. The reaction is exothermic, so maintain the temperature below 5°C.

-

Reaction: After the addition of furan is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 1-2 hours.

-

Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Reaction Mechanism of Friedel-Crafts Acylation of Furan

Caption: Friedel-Crafts acylation of furan mechanism.

Experimental Workflow for the Synthesis of this compound

Caption: Experimental workflow for synthesis.

References

An In-depth Technical Guide to the Synthesis of Furan Derivatives from Ketones

For Researchers, Scientists, and Drug Development Professionals

Furan derivatives are core structural motifs in a vast array of pharmaceuticals, natural products, and functional materials. Their synthesis has been a subject of intense research, leading to the development of numerous synthetic strategies. This technical guide provides a comprehensive overview of the principal methods for synthesizing furan derivatives from ketone-containing starting materials, with a focus on reaction mechanisms, experimental protocols, and quantitative data to aid in methods development and optimization.

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a classic and widely employed method for the preparation of furans, involving the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds.[1][2] This method is valued for its reliability and the accessibility of the 1,4-dicarbonyl precursors.

Reaction Mechanism

The reaction is initiated by the protonation of one of the carbonyl groups, which facilitates a nucleophilic attack by the enol form of the other carbonyl group. The resulting hemiacetal intermediate then undergoes dehydration to yield the aromatic furan ring.[2]

Caption: Mechanism of the Paal-Knorr furan synthesis.

Quantitative Data

The choice of acid catalyst and reaction conditions significantly influences the yield of the Paal-Knorr synthesis. A comparison of various catalysts is presented below.

| Catalyst | Substrate (1,4-Dione) | Product (Substituted Furan) | Reaction Conditions | Yield (%) | Reference |

| p-Toluenesulfonic acid (p-TsOH) | Hexane-2,5-dione | 2,5-Dimethylfuran | Toluene, reflux, 2 h | 85 | [3] |

| Sulfuric acid (H₂SO₄) | 1,4-Diphenylbutane-1,4-dione | 2,5-Diphenylfuran | Acetic acid, reflux, 1 h | 90 | [3] |

| Trifluoroacetic acid (TFA) | 3,4-Dimethylhexane-2,5-dione | 2,3,4,5-Tetramethylfuran | Neat, 25 °C, 30 min | 95 | |

| Choline chloride:urea | 1,4-Diphenyl-1,4-butanedione | 2,5-Diphenylfuran | 80 °C, 72 h | 94 | [4] |

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dimethylfuran using p-TsOH

-

Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexane-2,5-dione (10 mmol), toluene (50 mL), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 mmol).

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

-

Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.

Protocol 2: Microwave-Assisted Synthesis of Substituted Furans

Microwave irradiation can significantly accelerate the Paal-Knorr reaction, often leading to higher yields in shorter reaction times.[5]

-

Setup: In a microwave-safe vial, combine the 1,4-diketone (1 mmol) and a suitable solvent (e.g., acetic acid or ethanol). For some substrates, a catalytic amount of acid may be beneficial.

-

Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 2-10 minutes).

-

Workup and Purification: After cooling, the reaction mixture is worked up and purified using standard techniques such as extraction and chromatography.

Feist-Benary Furan Synthesis

The Feist-Benary synthesis is a versatile method for preparing substituted furans from the reaction of α-halo ketones with β-dicarbonyl compounds in the presence of a base.[6][7]

Reaction Mechanism

The reaction proceeds through the formation of an enolate from the β-dicarbonyl compound, which then acts as a nucleophile, attacking the α-carbon of the halo ketone. The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to form the furan ring.[7]

Caption: Mechanism of the Feist-Benary furan synthesis.

Quantitative Data

The choice of base and solvent is crucial for the success of the Feist-Benary synthesis.

| α-Halo Ketone | β-Dicarbonyl Compound | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Chloroacetone | Ethyl acetoacetate | Pyridine | Ethanol | Reflux | ~70-80 | |

| Bromoacetophenone | Acetylacetone | NaOEt | Ethanol | Room Temperature | ~60-70 | |

| 3-Chloro-2-butanone | Diethyl malonate | Piperidine | Methanol | Room Temperature | ~65 |

Experimental Protocol

Protocol 3: Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate

-

Setup: In a round-bottom flask, dissolve ethyl acetoacetate (10 mmol) in ethanol. Add a base such as pyridine (11 mmol).

-

Reaction: To the stirred solution, add 2-bromoacetophenone (10 mmol) portion-wise at room temperature. Heat the reaction mixture to reflux for 4 hours.

-

Workup: After cooling, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like diethyl ether and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Metal-Catalyzed Synthesis of Furans

Various transition metals, including copper and gold, catalyze the synthesis of furans from different ketone-containing precursors. These methods often offer high efficiency and functional group tolerance under mild conditions.

Copper-Catalyzed Intramolecular O-Vinylation

This method involves the copper-catalyzed intramolecular O-vinylation of ketones with vinyl bromides to afford furan derivatives.[8][9]

Protocol 4: General Procedure for Copper-Catalyzed Furan Synthesis

-

Setup: In a reaction vessel, combine the ketone substrate (1 mmol), vinyl bromide (1.2 mmol), CuI (0.1 mmol), a suitable ligand (e.g., L-proline or 1,10-phenanthroline, 0.2 mmol), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 mmol) in a solvent such as DMF or acetonitrile.

-

Reaction: Heat the mixture at a specified temperature (e.g., 80-110 °C) for a designated time (typically 12-24 hours) under an inert atmosphere.

-

Workup and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is achieved by column chromatography.

Gold-Catalyzed Cycloisomerization of Allenyl Ketones

Gold catalysts are effective in promoting the cycloisomerization of allenyl ketones to produce highly substituted furans.[10][11]

Protocol 5: General Procedure for Gold-Catalyzed Furan Synthesis

-

Setup: In a reaction tube, dissolve the allenyl ketone (1 mmol) in a dry solvent such as dichloromethane or toluene.

-

Reaction: Add a catalytic amount of a gold catalyst (e.g., AuCl₃ or a cationic Au(I) complex, 1-5 mol%). Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Workup and Purification: Concentrate the reaction mixture and purify the residue by flash chromatography on silica gel.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of furan derivatives from ketones can be visualized as follows:

Caption: A typical experimental workflow for furan synthesis.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. 2,5-Diphenylfuran synthesis - chemicalbook [chemicalbook.com]

- 5. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 6. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CuI-catalyzed intramolecular O-vinylation of carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Metal-Catalyzed [1,2]-Alkyl Shift in Allenyl Ketones: Synthesis of Multisubstituted Furans - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-(Furan-2-yl)butan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(Furan-2-yl)butan-2-one (CAS No: 4208-63-3), a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of directly published experimental spectra, this document presents a combination of predicted data based on established spectroscopic principles and data from analogous structures. The information is intended to aid in the identification, characterization, and quality control of this furan derivative.

Compound Overview

Structure:

Molecular Formula: C₈H₁₀O₂ Molecular Weight: 138.16 g/mol IUPAC Name: this compound

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from the analysis of the individual structural components (furan and butan-2-one) and spectral data from similar furan-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | dd | 1H | H-5 (furan) |

| ~6.30 | dd | 1H | H-4 (furan) |

| ~6.15 | d | 1H | H-3 (furan) |

| ~3.80 | s | 2H | -CH₂- (methylene adjacent to furan) |

| ~2.50 | q | 2H | -CH₂- (methylene in ethyl group) |

| ~1.05 | t | 3H | -CH₃ (methyl in ethyl group) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~208 | C=O (ketone) |

| ~151 | C-2 (furan, substituted) |

| ~142 | C-5 (furan) |

| ~110 | C-4 (furan) |

| ~108 | C-3 (furan) |

| ~45 | -CH₂- (methylene adjacent to furan) |

| ~36 | -CH₂- (methylene in ethyl group) |

| ~8 | -CH₃ (methyl in ethyl group) |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3120 | Medium | =C-H stretch (furan) |

| ~2970 | Medium-Strong | C-H stretch (aliphatic) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1580, ~1500 | Medium | C=C stretch (furan ring) |

| ~1010 | Strong | C-O-C stretch (furan ring) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation (Electron Ionization - EI)

| m/z | Possible Fragment Ion |

| 138 | [M]⁺ (Molecular Ion) |

| 95 | [M - C₂H₅]⁺ or [C₄H₃O-CH₂-C=O]⁺ |

| 81 | [C₄H₃O-CH₂]⁺ (Furfuryl cation) |

| 71 | [C₂H₅-C=O]⁺ |

| 43 | [CH₃-CH₂-C=O]⁺ or [C₃H₃]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. These protocols are standard for the analysis of organic compounds and are directly applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.

-

The instrument is locked to the deuterium signal of the CDCl₃.

-

A standard single-pulse experiment is used with a 90° pulse width.

-

Typically, 16 to 32 scans are acquired with a relaxation delay of 1-2 seconds between scans to ensure adequate signal-to-noise.

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is recorded on the same spectrometer, tuning the probe to the ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument).

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is used.

-

-

Data Processing:

-

The acquired Free Induction Decays (FIDs) are Fourier transformed.

-

The resulting spectra are phased and baseline corrected.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small drop of neat liquid this compound is placed directly onto the crystal of the ATR accessory. If the sample is a solid, a small amount of the solid is pressed firmly against the crystal.

-

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then acquired over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The final spectrum is presented in terms of percent transmittance or absorbance as a function of wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

The sample is introduced into the mass spectrometer, typically via a gas chromatography (GC-MS) system for volatile compounds or by direct infusion. For GC-MS, a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected.

-

-

Ionization (Electron Ionization - EI):

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

A detector records the abundance of each ion at a specific m/z value.

-

The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: Workflow for the spectroscopic analysis and characterization of this compound.

Caption: Logical relationship between the structure of this compound and its spectroscopic data.

biological activity of furan-containing ketones

An In-depth Technical Guide to the Biological Activity of Furan-Containing Ketones

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-containing ketones, particularly those belonging to the furanone subclass, represent a versatile class of heterocyclic compounds exhibiting a wide spectrum of biological activities. These scaffolds are prevalent in numerous natural products and have served as a foundation for the synthesis of novel therapeutic agents. Their biological significance stems from their ability to interact with various cellular targets, leading to activities such as anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the biological activities of furan-containing ketones, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms.

Anticancer Activity

Furan-containing ketones have emerged as promising candidates in oncology research, demonstrating cytotoxicity against a range of cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Anticancer Data

The cytotoxic efficacy of various furan-containing ketones is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. The following table summarizes the in vitro anticancer activity of representative compounds against several human cancer cell lines.

| Compound Class/Name | Cancer Cell Line | IC₅₀ (µM) | Key Findings & Reference |

| Bis-2(5H)-furanone (4e) | C6 (Glioma) | 12.1 | Induces S-phase cell cycle arrest; interacts with DNA.[1] |

| 5-(3-nitrobenzylidene)-2(5H)-furanone (21) | Multiple Lines | Potent | Introduction of a nitro group on the aromatic ring increases cytotoxicity.[2] |

| Furan-based Pyridine Carbohydrazide (4) | MCF-7 (Breast) | 4.06 | Induces G2/M arrest and apoptosis via the intrinsic mitochondrial pathway.[3] |

| Furan-based N-phenyl triazinone (7) | MCF-7 (Breast) | 2.96 | Induces G2/M arrest and apoptosis; increases p53 and Bax levels.[3] |

| Furopyridone (4c) | KYSE150 (Esophageal) | 0.655 µg/mL (48h) | Exhibits potent cytotoxicity against esophageal cancer cell lines.[3] |

Mechanism of Action: Inhibition of PI3K/Akt and Wnt/β-catenin Signaling

A significant mechanism underlying the anticancer activity of some furanone derivatives is the modulation of critical cell survival pathways. Certain compounds have been shown to promote the activity of the tumor suppressor protein PTEN. PTEN functions as a phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby acting as a crucial negative regulator of the PI3K/Akt pathway. By activating PTEN, these furanones inhibit the PI3K/Akt pathway, which in turn suppresses downstream signaling, including the Wnt/β-catenin pathway. This dual inhibition disrupts cancer cell proliferation, survival, and growth.

References

- 1. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Arylidene-2(5H)-furanone derivatives: synthesis and structure-activity relationship for cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 1-(Furan-2-yl)butan-2-one: Synthesis, Properties, and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Furan-2-yl)butan-2-one is a furan-containing organic compound with potential applications in medicinal chemistry and drug discovery. The furan scaffold is a prominent heterocyclic motif found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] This technical guide provides a comprehensive overview of the available literature on this compound, covering its synthesis, physicochemical and spectroscopic properties, and a review of the biological activities of structurally related furan derivatives. Due to the limited availability of specific experimental data for this compound, this guide leverages information from closely related analogs to provide a predictive and comparative analysis.

Physicochemical and Spectroscopic Properties

While experimental data for this compound is not extensively reported, its fundamental properties can be predicted based on its chemical structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 4208-63-3 | PubChem[3] |

| Molecular Formula | C₈H₁₀O₂ | PubChem[3] |

| Molecular Weight | 138.16 g/mol | PubChem[3] |

| Appearance | Not Reported | - |

| Boiling Point | Not Reported | - |

| Melting Point | Not Reported | - |

| Solubility | Not Reported | - |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR | Signals corresponding to the furan ring protons (typically in the range of δ 6.0-7.5 ppm), a singlet for the methylene protons adjacent to the furan ring and the carbonyl group, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group. |

| ¹³C NMR | Signals for the furan ring carbons (typically in the range of δ 105-150 ppm), a signal for the carbonyl carbon (typically δ > 200 ppm), and signals for the aliphatic carbons. |

| IR (Infrared) | A strong absorption band for the C=O stretching vibration (around 1715 cm⁻¹), C-H stretching vibrations for the furan ring (above 3000 cm⁻¹) and aliphatic groups (below 3000 cm⁻¹), and C-O stretching vibrations of the furan ring. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 138. The fragmentation pattern would likely involve cleavage at the C-C bonds adjacent to the carbonyl group. |

Synthesis of this compound

A plausible synthetic route for this compound involves the Grignard reaction between 2-furylacetonitrile and ethylmagnesium bromide, followed by acidic hydrolysis.[4][5][6][7][8]

Proposed Synthesis Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(2-Furanyl)-2-butanone | C8H10O2 | CID 546033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Reaction and Mechanism Query What is the mechanism for the reaction: \m.. [askfilo.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. benchchem.com [benchchem.com]

- 7. homework.study.com [homework.study.com]

- 8. books.google.cn [books.google.cn]

Unveiling 1-(Furan-2-yl)butan-2-one: A Technical Guide for Researchers

Introduction

1-(Furan-2-yl)butan-2-one, a furan derivative with the chemical formula C₈H₁₀O₂, is a molecule of interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. The furan scaffold is a prevalent motif in a multitude of biologically active compounds, contributing to a wide array of pharmacological effects. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthetic pathway with a detailed experimental protocol, and an exploration of the potential biological activities associated with its structural class. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized based on available data and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₂ | PubChem[1] |

| Molecular Weight | 138.16 g/mol | PubChem[1] |

| CAS Number | 4208-63-3 | PubChem[1] |

| Appearance | Not specified | - |

| Boiling Point | ~192 °C (Predicted for isomer) | ChemBK[2] |

| Density | ~1.0485 g/cm³ (Predicted for isomer) | ChemBK[2] |

| Natural Occurrence | Reported in Perilla frutescens | PubChem[1] |

Proposed Synthesis of this compound

Proposed Synthetic Scheme

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

Furan

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl propionate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Formation of 2-Furyllithium: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add furan (1.0 eq) dissolved in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add n-butyllithium (1.05 eq) dropwise while maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Acylation: To the freshly prepared solution of 2-furyllithium, add ethyl propionate (1.1 eq) dropwise, ensuring the internal temperature does not rise above -70 °C. After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.

-

Workup and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Note: This is a proposed protocol and would require experimental optimization and validation.

Predicted Analytical Data

The following table summarizes the predicted key analytical data for this compound based on its chemical structure and data from analogous compounds.

| Analytical Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.37 (dd, J = 1.8, 0.8 Hz, 1H, H5-furan), 6.33 (dd, J = 3.2, 1.8 Hz, 1H, H4-furan), 6.20 (d, J = 3.2 Hz, 1H, H3-furan), 3.75 (s, 2H, -CH₂-), 2.45 (q, J = 7.4 Hz, 2H, -CH₂-CH₃), 1.05 (t, J = 7.4 Hz, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 208.0 (C=O), 150.0 (C2-furan), 142.0 (C5-furan), 110.5 (C4-furan), 108.0 (C3-furan), 45.0 (-CH₂-), 36.0 (-CH₂-CH₃), 8.0 (-CH₃) |

| IR (neat, cm⁻¹) | ν: ~2980, 2940 (C-H aliphatic), ~1715 (C=O, ketone), ~1580, 1500 (C=C furan ring), ~1150 (C-O-C furan ring) |

| Mass Spectrometry (EI) | m/z (%): 138 (M⁺), 95, 67, 57, 29 |

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, the furan nucleus is a key pharmacophore in numerous clinically approved drugs and biologically active molecules. Furan derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer effects[3][4].

Notably, certain furan-containing compounds have been identified as modulators of critical cellular signaling pathways implicated in cancer progression. One such pathway is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in various cancers and plays a central role in cell proliferation, survival, and growth[5]. It is plausible that this compound or its derivatives could exhibit similar inhibitory effects on this pathway.

References

An In-depth Technical Guide to 1-(Furan-2-yl)butan-2-one (CAS 4208-63-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling, potential synthesis, and applications of 1-(Furan-2-yl)butan-2-one, CAS 4208-63-3. This document is intended to serve as a foundational resource for professionals in research and development.

Chemical Identity and Physical Properties

This compound is a ketone derivative featuring a furan ring. Its fundamental identifiers and physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 4208-63-3 | [1][2] |

| Molecular Formula | C₈H₁₀O₂ | [1] |

| Molecular Weight | 138.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-(2-Furanyl)-2-butanone, 1-(2-Furyl)-2-butanone | [1] |

| Physical Form | Liquid | |

| Boiling Point | 187.9 °C at 760 mmHg | [2] |

| Flash Point | 75.1 °C | [2] |

| Density | 1.022 g/cm³ | [2] |

| Refractive Index | 1.465 | [2] |

| Water Solubility | 6189 mg/L at 25 °C (estimated) | [3] |

Spectroscopic and Analytical Data

Detailed experimental spectra for this compound are not widely available in public databases. However, the following analytical information has been referenced.

| Data Type | Status / Reference |

| GC-MS | Data available in NIST Mass Spectrometry Data Center.[1] |

| ¹³C NMR | Spectrum available from SpectraBase.[1] |

| ¹H NMR | No experimental data found in the searched resources. |

| IR Spectrum | No experimental data found in the searched resources. |

| Kovats Retention Index | Standard polar: 1584, 1585, 1591, 1598 |

A general workflow for the characterization of a synthesized chemical compound like this compound is illustrated below.

Safety and Handling

A specific, official GHS classification for this compound has not been found in the reviewed literature.[3] Therefore, this compound should be handled with the standard care accorded to all laboratory chemicals whose toxicological properties have not been fully investigated.

General Handling Precautions:

-

Use in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials.

Experimental Protocols: Synthesis

Hypothetical Protocol: Acylation of 2-Furylmethylmagnesium Halide

This proposed protocol is theoretical and requires experimental optimization and validation. It is based on standard Grignard reaction principles.

-

Preparation of Grignard Reagent:

-

To a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), add magnesium turnings.

-

Add a small volume of anhydrous diethyl ether or THF.

-

Slowly add a solution of 2-(chloromethyl)furan in the anhydrous solvent to initiate the formation of the Grignard reagent (2-furylmethylmagnesium chloride). An iodine crystal may be used to initiate the reaction.

-

Once the reaction starts, add the remaining 2-(chloromethyl)furan solution dropwise, maintaining a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Acylation Reaction:

-

In a separate flame-dried flask under an inert atmosphere, prepare a solution of propionyl chloride in anhydrous solvent.

-

Cool this solution in an ice-salt bath or dry ice-acetone bath.

-

Slowly add the prepared Grignard reagent from step 1 to the cooled propionyl chloride solution via a cannula or dropping funnel. Maintain a low temperature to control the reaction's exothermicity.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Purification:

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous salt such as magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product, likely a liquid, via vacuum distillation to obtain this compound.

-

Applications and Relevance in Drug Development

While specific applications for this compound are not extensively documented, its structural motifs—the furan ring and a ketone functional group—are of significant interest in medicinal chemistry and drug discovery.

Natural Occurrence:

-

This compound has been identified as a volatile component in Corinthian currant finishing side-stream syrups.[5]

-

It has also been reported to occur in Perilla frutescens (also known as perilla or shiso).[1]

Potential in Medicinal Chemistry: The furan ring is a key structural component in numerous pharmacologically active compounds and approved drugs.[6] It is often considered a bioisostere for phenyl rings, offering modified electronic properties and metabolic profiles.[6]

-

Anti-inflammatory Agents: Furanone derivatives have been synthesized and tested as anti-inflammatory agents, showing dual inhibition of COX-2 and LOX enzymes.[7]

-

Kinase Inhibition: The furan scaffold is present in selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), a target for inflammatory and autoimmune diseases.[8]

-

General Scaffolding: The furan ring serves as a versatile scaffold in a wide array of therapeutic areas, including antibacterial, antifungal, antiviral, and anticancer agents.[6]

Given these precedents, this compound represents a valuable building block. The ketone functionality allows for a variety of chemical transformations, such as reductive amination, aldol condensation, or conversion to other heterocyclic systems, enabling the synthesis of diverse compound libraries for screening against various biological targets.

References

- 1. 1-(2-Furanyl)-2-butanone | C8H10O2 | CID 546033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(furan-2-yl)butan-2-one4208-63-3,Purity95%_Fluorochem Ltd. [molbase.com]

- 3. 1-(2-furyl)-2-butanone, 4208-63-3 [thegoodscentscompany.com]

- 4. prepchem.com [prepchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Furan-2-ylmethylene thiazolidinediones as novel, potent, and selective inhibitors of phosphoinositide 3-kinase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 1-(furan-2-yl)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 1-(furan-2-yl)butan-2-one. The furan moiety is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] This document collates available data on the synthesis, spectroscopic characterization, and reactivity of this compound. While specific biological data for this compound is limited, this guide explores the known activities of structurally related furan derivatives, offering a foundation for future research and drug discovery endeavors. All quantitative data is presented in structured tables, and detailed experimental protocols for key synthetic and analytical techniques are provided.

Core Physical and Chemical Properties

This compound, a ketone derivative of furan, possesses a unique combination of a heteroaromatic ring and a reactive carbonyl group.[3] Its physicochemical properties are crucial for its handling, formulation, and potential biological interactions.

Table 1: Physical and Chemical Properties of this compound and Related Isomers

| Property | This compound | 4-(Furan-2-yl)butan-2-one | 1-(Furan-2-yl)butan-1-one | Source(s) |

| Molecular Formula | C₈H₁₀O₂ | C₈H₁₀O₂ | C₈H₁₀O₂ | [3] |

| Molecular Weight ( g/mol ) | 138.16 | 138.16 | 138.16 | [3] |

| Appearance | Data not available | Colourless solid; Spicy caramel aroma | Colourless liquid; Balsamic aroma | |

| Boiling Point (°C) | 98-100 (at 27 Torr) | 203 | 192 | |

| Melting Point (°C) | Data not available | 86-87 | 10-12 | |

| Density (g/cm³) | Data not available | 1.0398 (at 20 °C) | 1.0485 | |

| Solubility | Slightly soluble in water | Slightly soluble in water | Insoluble in water; Soluble in ethanol | |

| Refractive Index | Data not available | 1.465 | 1.465 |

Synthesis and Characterization

The synthesis of this compound can be approached through several established organic chemistry methodologies. A common and effective method is the Friedel-Crafts acylation of furan.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

Objective: To synthesize this compound by the acylation of furan with butyryl chloride using a Lewis acid catalyst.

Materials:

-

Furan

-

Butyryl chloride

-

Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid (e.g., BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C (ice bath).

-

Slowly add butyryl chloride to the suspension with vigorous stirring.

-

After the formation of the acylium ion complex, add furan dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Once the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Logical Workflow for Synthesis:

Spectroscopic Characterization

The structure of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the furan ring protons (in the aromatic region), the methylene protons adjacent to the furan ring and the carbonyl group, the methylene protons of the ethyl group, and the terminal methyl protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the furan ring, and the aliphatic carbons of the butanone chain. |

| FTIR (cm⁻¹) | A strong absorption band for the C=O stretch of the ketone (typically ~1715 cm⁻¹), C-H stretching of the furan ring (above 3000 cm⁻¹), C-H stretching of the alkyl chain (below 3000 cm⁻¹), and C-O-C stretching of the furan ring. |

| Mass Spec (m/z) | A molecular ion peak at m/z = 138.16, along with characteristic fragmentation patterns including loss of the ethyl group, the butyryl group, and fragmentation of the furan ring. |

Experimental Protocol: Spectroscopic Analysis

Objective: To acquire and interpret the ¹H NMR, ¹³C NMR, FTIR, and Mass spectra of this compound.

¹H and ¹³C NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H NMR signals and assign all peaks in both spectra to the corresponding protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Obtain a background spectrum of the empty ATR crystal or KBr pellet.

-

Place a small amount of the liquid or solid sample on the ATR crystal or prepare a KBr pellet.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Introduce a dilute solution of the sample into the mass spectrometer, typically using a direct infusion or GC-MS/LC-MS system.

-

Acquire the mass spectrum in a suitable ionization mode (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Characterization:

Chemical Reactivity

The furan ring in this compound is an electron-rich diene, making it susceptible to various chemical transformations, including cycloaddition and rearrangement reactions.

Piancatelli Rearrangement

Under acidic conditions, 2-furylcarbinols can undergo a Piancatelli rearrangement to form 4-hydroxycyclopentenone derivatives. While this compound is not a carbinol, it can be readily reduced to the corresponding alcohol, which would then be a substrate for this rearrangement.

Proposed Reaction Scheme:

Diels-Alder Reaction

The furan ring can act as a diene in [4+2] cycloaddition reactions with various dienophiles, leading to the formation of oxabicyclic adducts. This reaction is a powerful tool for the construction of complex cyclic systems.

General Reaction Scheme:

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are not extensively documented in the reviewed literature, the furan scaffold is a well-established pharmacophore with a broad range of biological activities.[2] Derivatives of furan have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][4]

Anticancer Potential

Many furan-containing compounds have been reported to exhibit cytotoxic activity against various cancer cell lines.[5] One of the proposed mechanisms of action involves the modulation of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[1][6] This pathway plays a critical role in cell proliferation, survival, and growth. Inhibition of this pathway can lead to apoptosis and a reduction in tumor growth.

Hypothesized Signaling Pathway Modulation:

Disclaimer: The inhibition of the PI3K/Akt pathway by this compound is a hypothesis based on the known activities of other furan derivatives and has not been experimentally confirmed for this specific compound.

Antimicrobial Activity

Furan derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.[7] The mechanism of action can vary but may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Experimental Protocol: In Vitro Biological Evaluation

Objective: To assess the potential cytotoxic and antimicrobial activities of this compound.

Cytotoxicity Assay (MTT Assay):

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[5]

Antimicrobial Assay (Broth Microdilution):

-

Prepare serial dilutions of this compound in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the target microorganism (e.g., E. coli, S. aureus).

-

Incubate the plate under appropriate conditions for the growth of the microorganism.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Conclusion

This compound is a versatile chemical entity with potential for further exploration in medicinal chemistry and materials science. This guide has provided a summary of its known and predicted properties, along with detailed experimental protocols for its synthesis and characterization. While specific biological data for this compound is currently lacking, the established activities of related furan derivatives suggest that it may possess interesting pharmacological properties. Further investigation into the biological effects and mechanisms of action of this compound is warranted to fully elucidate its potential as a lead compound in drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 3. 1-(2-Furanyl)-2-butanone | C8H10O2 | CID 546033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Unveiling the Elusive Natural Occurrence of 1-(Furan-2-yl)butan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Furan-2-yl)butan-2-one, a furan derivative with potential applications in chemical synthesis and drug discovery, presents a fascinating case of reported yet enigmatic natural occurrence. While databases suggest its presence in the plant kingdom, a comprehensive examination of the primary scientific literature reveals a more complex picture. This technical guide delves into the current state of knowledge regarding the natural sources of this compound, providing a critical analysis of the available data, outlining relevant experimental protocols for the analysis of related compounds, and exploring the broader context of furan derivatives in nature.

Natural Occurrence: A Tale of a Single Report

The primary indication for the natural occurrence of this compound comes from its listing in the PubChem database, which cites the LOTUS (Natural Products Online) database as its source.[1][2] According to this entry, the compound has been reported in Perilla frutescens (L.) Britton, a well-known aromatic plant from the Lamiaceae family.[1][2]

However, an extensive review of the primary scientific literature on the volatile and non-volatile components of Perilla frutescens does not yield a direct confirmation of the isolation and identification of this compound.[3][4][5][6][7] The dominant furan ketone identified in various chemotypes of Perilla frutescens is "perilla ketone," which is structurally distinct, identified as 1-(furan-3-yl)-4-methylpentan-1-one.[6] This discrepancy highlights a critical gap in the current knowledge and underscores the need for further primary research to validate the presence and quantify the abundance of this compound in Perilla frutescens.

While the definitive natural source of this compound remains to be unequivocally established, the broader class of furan derivatives is widespread in nature. These compounds are found in a variety of sources, often contributing to their characteristic aromas and flavors.

Potential, but Unconfirmed, Natural Sources

Given the chemical nature of this compound, several other natural sources warrant investigation for its potential presence:

-

Thermally Processed Foods: Furan and its derivatives are known to be formed during the thermal processing of food through the Maillard reaction and caramelization of sugars.[8] Roasted coffee, cooked meat, and black tea are rich sources of various furan compounds, making them plausible, albeit unconfirmed, sources of this compound.[5][6]

-

Other Plants: Furan fatty acids and other furan-containing secondary metabolites are known to occur in various plants, including edible flowers and other members of the Lamiaceae family.[9][10][11]

-

Fungi and Marine Organisms: The fungal kingdom and marine environments are rich sources of diverse secondary metabolites, including a wide array of furan derivatives.[1][12][13][14][15]

Quantitative Data

Due to the lack of primary literature confirming the natural occurrence of this compound, there is currently no quantitative data available on its concentration in any natural source. The table below is provided as a template for future research, should the compound be definitively identified and quantified.

| Natural Source | Plant/Organism Part | Concentration (e.g., µg/g dry weight) | Analytical Method | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

While specific protocols for the isolation and identification of this compound from a natural matrix are not available, the following section outlines general and relevant methodologies for the analysis of furan derivatives from complex mixtures.

General Workflow for the Analysis of Volatile Furan Derivatives

The analysis of volatile furan derivatives from natural sources typically involves extraction, separation, and identification steps.

Key Experimental Methodologies

1. Headspace-Solid Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This is a widely used, sensitive, and solvent-free technique for the analysis of volatile and semi-volatile compounds.

-

Principle: Volatile compounds from a solid or liquid sample are allowed to equilibrate in the headspace of a sealed vial. A fused-silica fiber coated with a stationary phase is exposed to the headspace, where it adsorbs the analytes. The fiber is then transferred to the heated injection port of a gas chromatograph for thermal desorption and analysis.

-

Typical Protocol for Plant Material:

-

Sample Preparation: A known amount of the homogenized plant material (e.g., 1-5 g of fresh leaves) is placed in a headspace vial.

-

Internal Standard: An internal standard (e.g., a deuterated analog of the target analyte) is added for accurate quantification.

-

Equilibration: The vial is sealed and heated (e.g., at 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

-

Extraction: The SPME fiber is exposed to the headspace for a defined period (e.g., 10-30 minutes) to adsorb the analytes.

-

Desorption and GC-MS Analysis: The fiber is retracted and immediately inserted into the hot injector of the GC-MS system for thermal desorption. The desorbed compounds are separated on a capillary column and detected by the mass spectrometer.

-

-

Data Analysis: Compound identification is achieved by comparing the obtained mass spectra with those in spectral libraries (e.g., NIST, Wiley) and by matching their retention indices with those of authentic standards.

2. Solvent-Assisted Flavor Evaporation (SAFE)

SAFE is a gentle distillation technique used to isolate volatile and semi-volatile compounds from a sample matrix under high vacuum.

-

Principle: The sample is extracted with a solvent, and the extract is introduced into the SAFE apparatus. The volatiles are distilled under high vacuum at a low temperature, minimizing the formation of artifacts.

-

Typical Protocol:

-

Extraction: The sample is extracted with a suitable solvent (e.g., diethyl ether, dichloromethane).

-

Distillation: The extract is slowly added to the distillation flask of the SAFE apparatus, which is maintained under high vacuum. The volatiles are collected in a cold trap.

-

Concentration and Analysis: The collected volatile fraction is carefully concentrated and then analyzed by GC-MS.

-

Biological Activities of Furan Derivatives

While specific biological activity data for this compound is scarce, the broader class of furan-containing compounds exhibits a wide range of pharmacological properties. This suggests that this compound could be a valuable scaffold for medicinal chemistry.

References

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(2-Furanyl)-2-butanone | C8H10O2 | CID 546033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. oaji.net [oaji.net]

- 4. Characterization of volatile compounds of Perilla crop (Perilla frutescens L.) in South Korea [agris.fao.org]

- 5. Volatile Compounds and Total Phenolic Content of Perilla frutescens at Microgreens and Mature Stages | MDPI [mdpi.com]

- 6. Characteristic aroma-active compounds of Korean perilla (Perilla frutescens Britton) leaf [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Isolation and bioactivities of furfuran type lignan compounds from edible plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The common occurrence of furan fatty acids in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. zenodo.org [zenodo.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 1-(Furan-2-yl)butan-2-one in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential medicinal chemistry applications of 1-(Furan-2-yl)butan-2-one. Based on the well-documented biological activities of structurally related furan-containing compounds, this document outlines potential therapeutic applications, detailed experimental protocols for evaluation, and relevant signaling pathways.

Introduction to this compound

This compound is a heterocyclic ketone containing a furan ring, a structural motif prevalent in a wide array of biologically active compounds. The furan nucleus is a versatile scaffold in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2] Derivatives of furan have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[3][1][2][4] The presence of the furan ring can enhance binding affinity to biological targets and improve metabolic stability.[3][1]

This document will focus on two primary potential applications of this compound and its derivatives: anticancer and anti-inflammatory activities.

Potential Therapeutic Application: Anticancer Activity

Furan derivatives have emerged as promising candidates for anticancer drug development, exhibiting cytotoxicity against various cancer cell lines.[5] The proposed mechanism for some furan-containing compounds involves the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.

Quantitative Data: Cytotoxicity of Furan Derivatives

| Compound ID | Furan Derivative Scaffold | Cell Line | IC50 (µM) | Reference Compound |

| FD-1 | Furan-based pyridine carbohydrazide | MCF-7 (Breast) | 4.06 | Staurosporine |

| FD-2 | Furan-based N-phenyl triazinone | MCF-7 (Breast) | 2.96 | Staurosporine |

| FNO-1 | 2-(furan-2-yl)naphthalen-1-ol derivative | SK-BR-3 (Breast) | 0.73 µg/mL | - |

| FNO-2 | 2-(furan-2-yl)naphthalen-1-ol derivative | MDA-MB-231 (Breast) | 0.85 µg/mL | - |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes the determination of the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa or MCF-7) using the MTT assay.

Materials:

-

This compound

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Caption: Workflow for in vitro cytotoxicity assessment.

Signaling Pathway: PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a common feature of many cancers. Some furan derivatives have been shown to inhibit this pathway.

Caption: Hypothesized inhibition of the PI3K/Akt pathway.

Experimental Protocol: Western Blot Analysis for PI3K/Akt Pathway Modulation

This protocol outlines the steps to investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

-

Cancer cell line

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture and seed cells as described in the cytotoxicity protocol.

-

Treat cells with this compound at various concentrations for a specified time.

-

-

Protein Extraction:

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.[3]

-

-

SDS-PAGE and Western Blotting:

-

Signal Detection:

-

Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.[3]

-

Analyze the band intensities to determine the relative phosphorylation levels of the target proteins.

-

Potential Therapeutic Application: Anti-inflammatory Activity

Furan derivatives have also been investigated for their anti-inflammatory properties.[7] A common mechanism of action involves the inhibition of inflammatory mediators such as nitric oxide (NO).

Quantitative Data: Anti-inflammatory Activity of Furan Derivatives

The following table presents the anti-inflammatory activity of representative furan derivatives.

| Compound ID | Furan Derivative Scaffold | Assay | IC50 (µM) |

| FQ-1 | 2-(furan-2-yl)-4-phenoxyquinoline | Lysozyme release inhibition | 4.6 |

| FQ-2 | 2-(furan-2-yl)-4-phenoxyquinoline | β-glucuronidase release inhibition | 5.0 |

| FQ-3 | 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone | TNF-α formation inhibition | 2.3 |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol measures the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

96-well plates

Procedure:

-

Cell Seeding:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.[8]

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for another 24 hours.[8]

-

-

Nitrite Measurement:

-

Data Analysis:

-

Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control.

-

Determine the IC50 value for NO inhibition.

-

Caption: Workflow for nitric oxide inhibition assay.

Synthesis of this compound

While various synthetic routes to furan derivatives exist, a plausible method for the synthesis of the related compound 4-(2-furyl)butan-2-one involves the Michael addition of furan to methyl vinyl ketone.[10] A similar strategy could be adapted for this compound.

Disclaimer: The biological activities and mechanisms of action described herein for this compound are based on data from structurally related compounds and are therefore hypothetical. The provided protocols are intended as a guide for the experimental evaluation of this specific compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. dovepress.com [dovepress.com]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. dovepress.com [dovepress.com]

- 10. prepchem.com [prepchem.com]

Application Notes and Protocols for the Synthesis of Bioactive Molecules from Furan Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules derived from furan, a versatile heterocyclic scaffold. The furan nucleus is a key structural component in numerous pharmacologically active compounds, demonstrating a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4][5] These protocols offer step-by-step guidance for the synthesis and evaluation of two important classes of furan derivatives: furo[2,3-d]pyrimidines as potential anticancer agents and furan-containing chalcones as anti-inflammatory agents.

Part 1: Synthesis and Anticancer Activity of Furo[2,3-d]pyrimidine Derivatives

Furo[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purines, allowing them to act as inhibitors of various protein kinases involved in cancer progression.[6] Certain derivatives have shown potent inhibitory activity against signaling pathways such as the PI3K/Akt/mTOR and EGFR pathways, which are often dysregulated in cancer.[3][4][7][8][9]

Experimental Protocol: Synthesis of a Furo[2,3-d]pyrimidine Derivative

This protocol describes the synthesis of a representative furo[2,3-d]pyrimidine derivative, starting from 2-amino-3-cyanofuran, which can be synthesized from readily available starting materials.

Step 1: Synthesis of 2-Amino-4,5-dimethyl-3-cyanofuran

A mixture of acetoin (10 mmol), malononitrile (10 mmol), and triethylamine (20 mmol) in ethanol (50 mL) is stirred at room temperature for 24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure. The residue is then triturated with cold water, and the resulting solid is filtered, washed with water, and dried to afford the 2-amino-4,5-dimethyl-3-cyanofuran.

Step 2: Synthesis of the Furo[2,3-d]pyrimidine Core

The 2-amino-4,5-dimethyl-3-cyanofuran (10 mmol) is refluxed with an excess of formamide (20 mL) for 8-10 hours. The reaction mixture is then cooled to room temperature, and the precipitated solid is filtered, washed with ethanol, and dried to yield the 4-amino-5,6-dimethylfuro[2,3-d]pyrimidine.

Step 3: Functionalization of the Furo[2,3-d]pyrimidine Core

To a solution of 4-amino-5,6-dimethylfuro[2,3-d]pyrimidine (5 mmol) in an appropriate solvent such as dimethylformamide (DMF), a substituted benzoyl chloride (5.5 mmol) and a base like triethylamine (6 mmol) are added. The reaction mixture is stirred at 80°C for 4-6 hours. After cooling, the mixture is poured into ice-water, and the precipitate is collected by filtration, washed with water, and purified by recrystallization from ethanol to give the final N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)benzamide derivative.

Quantitative Data: Anticancer and Enzyme Inhibitory Activity

The following table summarizes the in vitro anticancer and enzyme inhibitory activities of a series of synthesized furo[2,3-d]pyrimidine derivatives.

| Compound ID | Target Enzyme | IC50 (µM) | Cancer Cell Line | GI50 (µM) | Reference |

| 10b | PI3Kα | 0.175 ± 0.007 | HS 578T (Breast) | 1.51 | [3][7][8][10] |

| PI3Kβ | 0.071 ± 0.003 | [3][7][8][10] | |||

| AKT | 0.411 ± 0.02 | [3][7][8][10] | |||

| 3f | EGFR | 0.121 ± 0.004 | T-47D (Breast) | Not Specified | [4][9] |

| 5d | Not Specified | Not Specified | MCF-7 (Breast) | 1.39 | [11][12] |

| 5e | Not Specified | Not Specified | MCF-7 (Breast) | 0.505 | [11][12] |

| 4a | Receptor Tyrosine Kinase | Not Specified | HepG2 (Liver) | 0.70 | [13] |

Signaling Pathway Diagram: PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and growth, and its aberrant activation is a hallmark of many cancers. Furo[2,3-d]pyrimidine derivatives have been designed to inhibit key components of this pathway.

Caption: PI3K/Akt signaling pathway and points of inhibition by furo[2,3-d]pyrimidine derivatives.

Part 2: Synthesis and Anti-inflammatory Activity of Furan-Containing Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) are precursors of flavonoids and exhibit a wide range of biological activities. The incorporation of a furan ring into the chalcone scaffold has been shown to enhance their anti-inflammatory properties.[14]

Experimental Protocol: Synthesis of Furan-Containing Chalcones via Claisen-Schmidt Condensation

This protocol outlines the base-catalyzed Claisen-Schmidt condensation for the synthesis of a furan-containing chalcone.

Step 1: Reactant Preparation

In a round-bottom flask, dissolve an equimolar amount (e.g., 10 mmol) of furan-2-carboxaldehyde and a substituted acetophenone (e.g., 4'-methoxyacetophenone) in ethanol (30-50 mL).

Step 2: Condensation Reaction